molecular formula C21H17N5O3S B2531345 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 872856-68-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2531345
CAS No.: 872856-68-3
M. Wt: 419.46
InChI Key: MOMXVPMAPIOEPV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxole moiety fused with a pyrazolo-pyrimidine scaffold. The molecule integrates a sulfanyl (-S-) linker bridging the acetamide and pyrazolo-pyrimidine groups, which likely enhances its binding affinity to biological targets such as enzymes or receptors. This structure is reminiscent of pharmacologically active compounds targeting kinases, carbonic anhydrases, or other therapeutic targets . The benzodioxole group contributes to metabolic stability and lipophilicity, while the pyrazolo-pyrimidine core is a common motif in kinase inhibitors .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c27-19(22-9-14-6-7-17-18(8-14)29-13-28-17)11-30-21-16-10-25-26(20(16)23-12-24-21)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMXVPMAPIOEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The pathways involved include the modulation of microtubule assembly and the suppression of tubulin polymerization .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from published literature, focusing on substituents, bioactivity, and synthetic routes.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Bioactivity / Application Reference
Target Compound Pyrazolo[3,4-d]pyrimidine - Benzodioxol-methyl
- Phenyl group at pyrazole
- Sulfanyl-acetamide linker
Potential kinase inhibition (theoretical)
Compound 1 () Benzodioxole-acetamide - Cyclopenta-oxazole
- No pyrazolo-pyrimidine
Aldehyde dehydrogenase modulation (experimental)
3j/3k () Benzimidazole-sulfonyl - Methoxy-pyridylmethyl sulfinyl
- Pyridyl-acetamide
Proton pump inhibition (hypothesized)
Compound Thieno[2,3-d]pyrimidine - Allyl group
- Benzodioxol-acetamide
Not reported (structural analog)
Compound Thieno-pyrimidine - Ethylphenyl
- Methoxyphenyl
Anticancer (preliminary assays)
Compound Pyrazole-sulfonamide - Benzodioxol
- Acetamide-phenyl
Unspecified (structural similarity)

Key Findings from Comparative Studies

Structural Variations: The target compound uniquely combines a pyrazolo-pyrimidine core with a benzodioxole-methyl group, distinguishing it from analogs like 3j/3k (benzimidazole-based) and Compound (thieno-pyrimidine) . The sulfanyl linker in the target compound contrasts with sulfonyl or sulfinyl groups in analogs (e.g., 3j/3k), which may alter electronic properties and target selectivity .

Pyrazolo-pyrimidine derivatives are well-documented in kinase inhibition (e.g., Src kinase), though experimental data for the target compound remains theoretical .

Synthetic Challenges :

  • The target compound’s synthesis likely involves multi-step protocols, akin to ’s benzenesulfonamide derivatives, which require regioselective sulfanyl incorporation and heterocyclic coupling .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. Its unique combination of a benzodioxole moiety and a pyrazolo-pyrimidine core suggests diverse pharmacological properties, including potential anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O5SC_{18}H_{17}N_{3}O_{5}S, with a molecular weight of approximately 398.45 g/mol. The presence of the benzodioxole and pyrazolo-pyrimidine structures contributes to its potential biological activities.

Structural Comparison

Compound NameStructureUnique Features
N-(2H-benzodioxol)acetamideStructureLacks pyrazolo-pyrimidine core
4-Oxo-pyrazolo[3,4-d]pyrimidineStructureNo benzodioxole moiety
N-(benzothiazol)acetamideStructureDifferent heterocyclic structure

The structural diversity may contribute to the unique biological activities of N-[(2H-1,3-benzodioxol-5-y)methyl]-2-{(4-Oxo)-pyrazolo-pyrimidine derivatives.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study screening a library of compounds on multicellular spheroids identified several promising candidates for cancer treatment. While specific data on N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{(4-Oxo)-pyrazolo-pyrimidine derivatives is limited, the structural similarities suggest potential efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The benzodioxole moiety is known for its anti-inflammatory effects. Compounds featuring this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. Although direct studies on this specific compound are lacking, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory properties due to its structural components.

While there is no detailed literature available on the specific mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{(4-Oxo)-pyrazolo-pyrimidine derivatives, related compounds have been studied for their interactions with various biological targets. For instance, pyrazolo-pyrimidines often act as ATP competitors or inhibitors of kinases involved in cancer progression.

Study 1: Anticancer Screening

A study published in 2019 explored the anticancer effects of several pyrazolo-pyrimidine derivatives using multicellular spheroid models. The findings suggested that these compounds could effectively reduce cell viability in cancer cells, indicating potential therapeutic applications in oncology.

Study 2: Anti-inflammatory Effects

In another investigation focusing on benzodioxole-containing compounds, researchers observed significant reductions in inflammatory markers in vitro. The results indicated that these compounds could modulate immune responses and serve as potential treatments for inflammatory diseases.

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